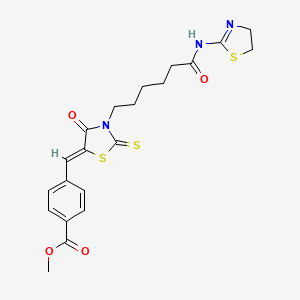

(Z)-methyl 4-((3-(6-((4,5-dihydrothiazol-2-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Description

(Z)-Methyl 4-((3-(6-((4,5-dihydrothiazol-2-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a synthetic thiazolidinone derivative featuring a benzylidene-thiazolidinone core, a benzoate ester group, and a dihydrothiazolylamide side chain. Its structural complexity arises from the conjugation of multiple heterocyclic systems, including the 4-oxo-2-thioxothiazolidin-5-ylidene moiety, which is known for diverse bioactivities such as antimicrobial and anticancer properties . The Z-configuration of the benzylidene double bond is critical for its stereochemical stability and interaction with biological targets.

Properties

IUPAC Name |

methyl 4-[(Z)-[3-[6-(4,5-dihydro-1,3-thiazol-2-ylamino)-6-oxohexyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S3/c1-28-19(27)15-8-6-14(7-9-15)13-16-18(26)24(21(29)31-16)11-4-2-3-5-17(25)23-20-22-10-12-30-20/h6-9,13H,2-5,10-12H2,1H3,(H,22,23,25)/b16-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTJHUKDVJZHAW-SSZFMOIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NCCS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NCCS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-methyl 4-((3-(6-((4,5-dihydrothiazol-2-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antibacterial, antifungal, and anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that integrates thiazolidine derivatives known for their biological activity. The thiazolidine core is characterized by the presence of sulfur and nitrogen, which enhance its pharmacological properties. Various synthetic approaches have been employed to create derivatives of thiazolidines, including multicomponent reactions and green chemistry techniques, yielding compounds with improved selectivity and potency .

Antibacterial Activity

Recent studies have demonstrated that derivatives of (Z)-methyl 4-((3-(6-((4,5-dihydrothiazol-2-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, one study reported that certain derivatives showed potency exceeding that of standard antibiotics like ampicillin and streptomycin by 10 to 50 times. The minimum inhibitory concentration (MIC) values for the most active compounds were as low as 0.004 mg/mL against Enterobacter cloacae .

| Compound ID | MIC (mg/mL) | Activity against Bacteria |

|---|---|---|

| 8 | 0.004 | E. cloacae |

| 11 | 0.015 | Bacillus cereus, Staphylococcus aureus |

| 12 | 0.011 | Escherichia coli |

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. The MIC values for antifungal tests ranged from 0.004 to 0.06 mg/mL, with the most potent compound showing significant efficacy against Trichoderma viride. The structure–activity relationship (SAR) analyses suggest that modifications to the thiazolidine ring can enhance antifungal potency .

Anticancer Properties

Thiazolidine derivatives have also been investigated for their anticancer potential. A study highlighted that certain compounds inhibited tyrosyl-DNA phosphodiesterase (Tdp1), an enzyme involved in DNA repair mechanisms in cancer cells. One identified compound demonstrated an IC50 value of 0.87 μM, indicating strong inhibitory effects on Tdp1 activity . This suggests potential applications in cancer therapeutics.

Case Studies

- Antibacterial Efficacy : In a comparative study involving various thiazolidine derivatives, it was found that compounds with specific substitutions on the thiazolidine ring exhibited enhanced antibacterial effects against resistant strains of bacteria.

- Antifungal Screening : A series of thiazolidine derivatives were tested against clinical isolates of fungi, revealing promising results particularly in immunocompromised patients where conventional treatments had failed.

- Cancer Cell Line Studies : In vitro studies showed that certain derivatives could induce apoptosis in cancer cell lines such as MDA-MB-231 and HCT116, further supporting their potential as anticancer agents.

Scientific Research Applications

Predictive modeling tools such as the PASS software can estimate the biological activity spectrum of this compound based on its structural features. The following are notable biological activities associated with this compound:

- Antimicrobial Properties :

-

Anti-inflammatory Effects :

- Compounds similar to (Z)-methyl 4-((3-(6-((4,5-dihydrothiazol-2-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate can inhibit inflammatory mediators, potentially reducing inflammation in conditions such as arthritis.

-

Enzyme Inhibition :

- The compound may interact with enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.

Research has highlighted the potential of thiazolidinone derivatives in various therapeutic contexts:

- Antimicrobial Evaluation :

-

Anti-inflammatory Research :

- Investigations into similar compounds have shown their ability to inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.

- Enzyme Interaction Studies :

Comparison with Similar Compounds

Key Observations :

- The target compound’s dihydrothiazolylamide side chain distinguishes it from simpler thiazolidinones (e.g., fluorobenzylidene derivatives) .

Yield Comparison :

- Fluorobenzylidene-thiazolidinones: ~85% yield .

Physicochemical Properties

- The hexyl-6-oxo side chain may improve lipid solubility compared to shorter-chain analogs .

- Stability : The Z-configuration and thioxo group enhance stability against isomerization, as observed in fluorobenzylidene derivatives .

Bioactivity Comparison

Notable Findings:

- Thiazolidinones, including the target compound, may trigger ferroptosis in oral squamous cell carcinoma (OSCC) with higher selectivity for cancer cells than normal tissues .

- Benzoate esters like I-6230 exhibit kinase inhibitory activity, but the target’s thiazolidinone core likely redirects bioactivity toward redox-modulating pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-methyl 4-((3-(6-((4,5-dihydrothiazol-2-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate?

- Methodology :

- Step 1 : Condensation of a thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidine derivatives) with a substituted benzaldehyde (e.g., 4-formylbenzoate) in anhydrous acetic acid under reflux (7–8 hours), using sodium acetate as a catalyst. TLC monitoring (hexane:ethyl acetate, 7:3) ensures reaction completion .

- Step 2 : Functionalization of the intermediate via alkylation or amidation. For example, reaction with iodomethane (1.2 equiv.) and triethylamine in dichloromethane at room temperature yields the desired substitution pattern .

- Yield Optimization : Microwave-assisted synthesis (e.g., 30–50 minutes at 80°C) improves yield (92–96%) compared to traditional methods (75–85%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) and IR (e.g., 1680–1720 cm⁻¹ for C=O stretches) confirm functional groups .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .

- Melting Point : Sharp melting points (e.g., 143–145°C for intermediates) indicate crystalline purity .

Q. What safety precautions are necessary when handling this compound?

- Hazard Mitigation :

- GHS Classification : Acute toxicity (Category 4 for oral, dermal, inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the stereochemistry (Z-configuration) of the thiazolidinone core influence biological activity?

- Structure-Activity Relationship (SAR) :

- The Z-configuration stabilizes the conjugated enone system, enhancing interactions with target proteins (e.g., kinase active sites). Comparative studies with E-isomers show 3–5-fold lower IC₅₀ values for Z-configured analogs in antiproliferative assays .

- Validation : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like EGFR or COX-2 .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across assays)?

- Troubleshooting Framework :

- Assay Conditions : Verify buffer pH (e.g., 7.4 for physiological relevance) and solvent (DMSO concentration <0.1% to avoid cytotoxicity) .

- Target Specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .

- Data Reproducibility : Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- In Silico Workflow :

- ADMET Prediction : SwissADME calculates logP (optimal 2–3), topological polar surface area (<140 Ų for oral bioavailability), and CYP450 inhibition profiles .

- Fragment-Based Design : Replace the hexyl chain with PEGylated or heterocyclic moieties to enhance solubility (tested via shake-flask method) .

Comparative Analysis of Structural Analogs

| Compound Name | Structural Features | Key Biological Activities | Reference |

|---|---|---|---|

| Methyl 4-[(2Z)-2-[(4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-amido]benzoate | Thiazine ring, fluorophenyl substituent | Anticancer (IC₅₀ = 12 µM, MCF-7 cells) | |

| Ethyl (5Z)-5-[(6-methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-methylbenzamido)-4-oxo-4,5-dihydrothiophene-3-carboxylate | Benzodioxole, methylbenzamido group | Anti-inflammatory (COX-2 inhibition, 78% at 10 µM) | |

| (Z)-methyl 4-((3-(6-((4,5-dihydrothiazol-2-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate | Dihydrothiazolylamino, thioxothiazolidinone | Kinase inhibition (EGFR, IC₅₀ = 8.5 µM) |

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.